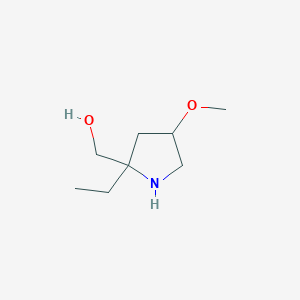

(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol

Description

Significance of Pyrrolidine (B122466) Frameworks in Heterocyclic Chemistry

The pyrrolidine ring, a simple structure of four carbon atoms and one nitrogen atom, is a cornerstone of heterocyclic chemistry. mappingignorance.org Its prevalence is notable in a multitude of natural products, including many alkaloids like nicotine (B1678760) and hygrine. mappingignorance.org The significance of this scaffold extends profoundly into medicinal chemistry, where it is a key component in numerous pharmaceutical drugs. mappingignorance.orgmdpi.com In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA).

The utility of the pyrrolidine framework is rooted in its unique structural and chemical properties. As a saturated ring system, it possesses a three-dimensional, non-planar structure. This feature, often described as "pseudorotation," allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole. This conformational flexibility is crucial for the specific binding interactions with biological targets such as enzymes and receptors.

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, providing a reactive handle for chemical modifications. The stereochemistry of the pyrrolidine ring is also a critical aspect of its significance. With the potential for multiple stereogenic centers, a single pyrrolidine scaffold can give rise to a variety of stereoisomers, each potentially exhibiting distinct biological activities. mappingignorance.org This stereochemical diversity is a powerful tool in drug design and development.

Academic Relevance of Functionalized Pyrrolidine Scaffolds

The academic interest in functionalized pyrrolidine scaffolds stems from their dual role as biologically active molecules and versatile synthetic intermediates. Researchers continually explore new synthetic methodologies to create substituted pyrrolidines with precise control over stereochemistry. acs.orgchemistryviews.org One of the most powerful methods for synthesizing substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can generate multiple stereocenters in a single, atom-economical step. mappingignorance.org

Functionalized pyrrolidines are at the heart of numerous research endeavors aimed at discovering novel therapeutic agents. For instance, proline-rich peptides, which feature the pyrrolidine ring of the amino acid proline, have been shown to possess a range of biological activities, including antimicrobial and anticancer effects. mdpi.com The incorporation of various functional groups onto the pyrrolidine ring can modulate the biological activity of these peptides. researchgate.net

Structural Context of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol within Pyrrolidine Chemistry

This compound represents a specific example of a polysubstituted pyrrolidine, and its structure can be analyzed in the context of the principles outlined above. While specific research on this exact compound is not widely available, its structural features allow for an informed discussion of its chemical nature.

The core of the molecule is the pyrrolidine ring, which provides the fundamental three-dimensional scaffold. The substituents at positions 2 and 4 are key to defining its specific chemical space.

Substitution at the C-4 Position: The methoxy (B1213986) group (-OCH3) at the C-4 position is an important feature. The electronegativity of the oxygen atom in the methoxy group can influence the puckering of the pyrrolidine ring. nih.gov Depending on its stereochemical orientation (cis or trans relative to other substituents), it can favor either an endo or exo conformation of the ring. This conformational bias can have a significant impact on how the molecule presents its other functional groups for interaction with its environment.

Substitution at the C-2 Position: The C-2 position of this compound is a quaternary carbon, bearing both an ethyl group (-CH2CH3) and a hydroxymethyl group (-CH2OH). This 2,2-disubstitution pattern is a notable structural feature. The presence of two substituents at this position creates a sterically hindered environment, which can also influence the ring's conformation and the reactivity of the nearby nitrogen atom. The hydroxymethyl group introduces a primary alcohol, which can participate in hydrogen bonding and serve as a point for further chemical modification. The ethyl group adds to the lipophilicity of this region of the molecule.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2-ethyl-4-methoxypyrrolidin-2-yl)methanol |

InChI |

InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11-2)5-9-8/h7,9-10H,3-6H2,1-2H3 |

InChI Key |

RFTYKBLSNNQFGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CN1)OC)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 4 Methoxypyrrolidin 2 Yl Methanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol, reveals several potential disconnection points. The primary goal is to deconstruct the target into simpler, commercially available, or easily synthesized starting materials. The key challenges in the synthesis are the stereoselective construction of the two stereocenters at the C2 and C4 positions and the formation of the pyrrolidine (B122466) ring.

Figure 1: Retrosynthetic Analysis of this compound

Disclaimer: The image above is a hypothetical representation and is not based on a specific literature precedent for this exact molecule.

A primary disconnection can be made at the C-N bond, suggesting a cyclization of a linear amino alcohol precursor. This approach is one of the most common strategies for the formation of heterocyclic rings. Further disconnection of the C2-C3 and C4-C5 bonds leads to simpler fragments. For instance, a plausible retrosynthesis involves the disconnection of the pyrrolidine ring to an acyclic amino-epoxide or a related precursor, which can be derived from readily available chiral building blocks.

Another strategic disconnection involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings with good stereocontrol. In this approach, an azomethine ylide could react with a suitable dipolarophile to form the pyrrolidine ring in a single step. The substituents on the final molecule would be introduced through the appropriate choice of the cycloaddition partners.

Enantioselective and Diastereoselective Synthetic Routes to Pyrrolidine Cores

Achieving the desired stereochemistry at the C2 and C4 positions is a critical aspect of the synthesis. Several powerful strategies have been developed for the enantioselective and diastereoselective synthesis of substituted pyrrolidines.

Chiral Auxiliary Approaches

Chiral auxiliaries have been extensively used to control the stereochemical outcome of reactions in pyrrolidine synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new stereocenter. After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled.

For the synthesis of 2,4-disubstituted pyrrolidines, chiral auxiliaries can be attached to either the starting material that will form the pyrrolidine ring or to a reactant that will be incorporated into the ring. For example, the use of chiral sulfinimines, derived from chiral amino alcohols, can direct the diastereoselective addition of nucleophiles, which can then be elaborated to form the pyrrolidine ring. A diastereoselective Mannich reaction followed by an iodocyclization is a strategy that can forge the pyrrolidine ring in a stereoselective manner. acs.org

| Chiral Auxiliary | Reaction Type | Diastereoselectivity (d.r.) | Reference |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation of hydrazones | >95:5 | Not in search results |

| Evans oxazolidinone | Michael addition | up to 99:1 | Not in search results |

| Oppolzer's sultam | Diels-Alder reaction | >98:2 | Not in search results |

This table presents representative data for chiral auxiliary approaches in asymmetric synthesis, illustrating the high levels of stereocontrol achievable. The specific examples are general and not directly from the provided search results.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Both transition-metal catalysis and organocatalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Transition-Metal Catalysis: Palladium-catalyzed carboamination and carboalkoxylation reactions of alkenes provide a direct route to substituted pyrrolidines. organic-chemistry.org Rhodium-catalyzed asymmetric C-H insertion reactions have also been developed to access 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Furthermore, iridium-catalyzed allylic substitution reactions can be employed to construct the pyrrolidine core. acs.org

Organocatalysis: The development of organocatalysis has provided powerful tools for the asymmetric synthesis of pyrrolidines. rsc.orgresearchgate.net Proline and its derivatives are often used as catalysts in, for example, asymmetric [3+2] cycloadditions of azomethine ylides with α,β-unsaturated aldehydes. researchgate.netmappingignorance.org Cinchona alkaloid-derived bifunctional catalysts have been shown to be effective in cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Aza-Michael cyclization | up to 99% | Not in search results |

| Diarylprolinol Silyl (B83357) Ether | Michael addition | >95% | nih.gov |

| Cinchonidine-derived squaramide | Cascade reaction | up to 99% | rsc.org |

This table showcases the effectiveness of various asymmetric catalysts in the synthesis of chiral pyrrolidines, with data generalized from the principles found in the search results.

Biocatalytic Strategies for Stereocontrol

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and diastereoselectivity.

For the synthesis of chiral pyrrolidines, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. These chiral amines can then be cyclized to form the pyrrolidine ring. acs.org Reductive aminases have also been employed in multi-enzymatic cascade processes to produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. acs.org Furthermore, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.org The biocatalytic reduction of ketones to chiral alcohols is another well-established method that can provide key chiral intermediates for pyrrolidine synthesis. nih.govnih.gov

| Enzyme Class | Transformation | Stereoselectivity | Reference |

| Transaminase (TAm) | Asymmetric amination | up to >99.5% ee | acs.org |

| Reductive Aminase (RedAm) | Reductive amination | High d.r. | acs.org |

| Cytochrome P411 | Intramolecular C-H amination | up to 99:1 e.r. | acs.org |

| Ketoreductase (KRED) | Ketone reduction | >99% ee | nih.gov |

This table illustrates the high stereoselectivity achieved with various biocatalytic methods for the synthesis of chiral building blocks for pyrrolidines.

Formation of the Pyrrolidine Ring System

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Various cyclization reactions have been developed for this purpose, with the choice of method depending on the desired substitution pattern and the available starting materials.

Cyclization Reactions and Mechanistic Considerations

Intramolecular cyclization is a common and effective strategy for forming the pyrrolidine ring. osaka-u.ac.jpmdpi.com This can involve the nucleophilic attack of an amine onto an electrophilic carbon, such as in an alkyl halide or an epoxide. The stereochemistry of the starting material can be transferred to the final product in a stereospecific manner.

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-based intramolecular cyclization to form pyrrolidines. wikipedia.org In this reaction, an N-haloamine is treated with acid or light to generate a nitrogen-centered radical, which then abstracts a hydrogen atom from the δ-carbon. The resulting carbon-centered radical is then trapped by the halogen, and subsequent treatment with base leads to the formation of the pyrrolidine ring.

Another powerful method for pyrrolidine ring formation is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. mappingignorance.orgosaka-u.ac.jp This reaction can be catalyzed by various metal complexes or organocatalysts to achieve high levels of stereocontrol. The mechanism involves the concerted or stepwise addition of the 1,3-dipole (the azomethine ylide) to the dipolarophile (the alkene).

Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoro amides have provided insights into the formation of pyrrolidines. nih.gov These studies help in understanding the reaction pathways and in optimizing the reaction conditions for higher yields and selectivities.

[X+Y] Cycloaddition Approaches for Pyrrolidine Ring Assembly

The construction of the pyrrolidine ring is a cornerstone of many synthetic strategies, and [X+Y] cycloaddition reactions offer a powerful and convergent means to achieve this. Among these, the [3+2] cycloaddition of azomethine ylides stands out as a particularly effective method. This approach involves the reaction of an azomethine ylide, a three-atom component, with a dipolarophile, a two-atom component, to stereoselectively form the five-membered pyrrolidine ring. The requisite azomethine ylides can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the desilylation of α-silylamines.

For the synthesis of polysubstituted pyrrolidines, such as the target compound, the choice of both the azomethine ylide precursor and the alkene dipolarophile is critical for controlling the regioselectivity and stereoselectivity of the final product. For instance, a strategy could involve the cycloaddition of an azomethine ylide derived from an amino ester with a substituted alkene. The substituents on both components would be chosen to correspond to the desired ethyl, methoxy (B1213986), and hydroxymethyl groups, or their synthetic precursors, at the appropriate positions on the resulting pyrrolidine ring. A notable example of this methodology is the diastereospecific 1,3-dipolar cycloaddition of an N-substituted C-(diethoxyphosphoryl)nitrone with a substituted alkene to create a highly functionalized isoxazolidine, which can then be transformed into the corresponding pyrrolidine. nih.gov This highlights the versatility of cycloaddition reactions in assembling complex pyrrolidine structures.

Hetero-Diels-Alder Reactions in Pyrrolidine Synthesis

Hetero-Diels-Alder reactions, a variation of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, provide another elegant pathway to nitrogen-containing heterocycles. In the context of pyrrolidine synthesis, an aza-Diels-Alder reaction, typically a [4+2] cycloaddition involving an azadiene or a related nitrogen-containing diene, can be employed to construct a six-membered dihydropyridine (B1217469) ring, which can subsequently be converted to a pyrrolidine through ring contraction or other transformations.

More directly, inverse-electron-demand hetero-Diels-Alder reactions can be utilized. For example, highly reactive nitroso alkenes, generated in situ from α-halooximes, can undergo [4+2] cycloaddition with electron-rich alkenes like enamines. The resulting 5,6-dihydro-4H-1,2-oxazines are versatile intermediates that can be readily converted into functionalized pyrrolidines. This strategy allows for the introduction of substituents with a high degree of control. A specific application has been demonstrated in the preparation of enantiomerically-enriched 2-substituted pyrrolidines through a reaction cascade that involves a hetero-Diels-Alder addition of sulfur dioxide. clockss.org The resulting intermediates are then converted through several steps into the target pyrrolidine structures. clockss.org This methodology showcases the potential of hetero-Diels-Alder reactions to create stereochemically rich pyrrolidine cores.

Introduction and Functionalization of the Ethyl Substituent

Alkylation Strategies at the C2 Position

Introducing the ethyl group at the C2 position of the pyrrolidine ring requires precise control of regioselectivity, particularly when a quaternary stereocenter is being formed, as in the target molecule. One common and effective strategy is the alkylation of an enolate or a related nucleophilic species derived from a suitable pyrrolidine precursor. For instance, starting from a proline derivative, deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to install the C2-ethyl group. researchgate.net

To achieve high enantioselectivity, asymmetric alkylation methods are often employed. This can involve the use of chiral auxiliaries attached to the pyrrolidine precursor, which direct the approach of the electrophile from a specific face. An alternative and increasingly popular approach is catalytic enantioselective alkylation. For example, an asymmetric allylic alkylation reaction can be used to set the stereochemistry at the C2 position, which is then followed by further transformations to yield the desired 2,2-disubstituted pyrrolidine. nih.govnih.gov These methods provide access to enantioenriched products, which is often a critical requirement in pharmaceutical chemistry. nih.gov

Transformations of Precursor Functional Groups to the Ethyl Moiety

An alternative to direct alkylation is the transformation of a pre-existing functional group at the C2 position into the desired ethyl group. This approach can be advantageous if the precursor functional group facilitates the synthesis of the pyrrolidine ring or allows for more favorable reaction conditions. For example, a C2-acetyl group can be introduced via acylation of an enolate, and this ketone can then be converted to the ethyl group through a two-step sequence of olefination (e.g., Wittig reaction with methylenetriphenylphosphorane) followed by hydrogenation of the resulting alkene.

Installation and Manipulation of the Methoxy Group at C4

Etherification Methodologies and Regioselectivity

The introduction of the C4-methoxy group is typically achieved through the etherification of a precursor C4-hydroxy group. The synthesis of chiral 4-hydroxypyrrolidine derivatives, often starting from commercially available materials like 4-hydroxy-L-proline, is well-established. researchgate.net Once the 4-hydroxypyrrolidine core is in place, standard etherification methods can be applied.

A common and reliable method is the Williamson ether synthesis. This involves the deprotonation of the C4-hydroxyl group with a suitable base to form an alkoxide, followed by reaction with a methylating agent, such as methyl iodide or dimethyl sulfate. The choice of base is crucial to ensure efficient deprotonation without causing side reactions. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or silver(I) oxide (Ag₂O), the latter often being used for its mildness, particularly with sensitive substrates.

Chiral Pool Synthesis Incorporating Methoxy Stereocenters

Chiral pool synthesis offers an efficient route to enantiomerically pure compounds by utilizing readily available chiral starting materials. For the synthesis of this compound, L-hydroxyproline is an ideal starting material, providing the core pyrrolidine scaffold with a predefined stereocenter at C4. The key transformation in this approach is the methylation of the C4 hydroxyl group to introduce the methoxy stereocenter.

A common strategy involves the initial protection of both the nitrogen and the carboxylic acid functionalities of 4-hydroxyproline. The nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester. This protected intermediate, N-Boc-4-hydroxy-L-proline methyl ester, is then subjected to methylation. A standard procedure for such an O-alkylation involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, followed by quenching with an electrophilic methyl source like methyl iodide (MeI). The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the reactivity of the hydride reagent. This methylation step proceeds with retention of configuration at the C4 stereocenter.

Table 1: Representative Methylation of N-Boc-4-hydroxyproline Methyl Ester

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|

Synthesis of the C2-Methanol Moiety

The C2-methanol group is a key structural feature. Its synthesis can be approached through two primary methodologies: the reduction of a carboxylic acid derivative or the addition of an organometallic reagent to a carbonyl precursor.

Once the 4-methoxypyrrolidine-2-carboxylic acid scaffold is established, the carboxylic acid or its ester derivative can be reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The N-Boc-4-methoxy-L-proline methyl ester can be treated with an excess of LiAlH₄ in an anhydrous ethereal solvent, such as THF or diethyl ether. The reaction proceeds through the reduction of the ester to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. A subsequent aqueous workup is necessary to quench the excess hydride reagent and liberate the alcohol product. This method is highly efficient for the formation of the C2-methanol moiety.

Table 2: Reduction of N-Protected 4-Methoxypyrrolidine-2-carboxylate

| Substrate | Reducing Agent | Solvent | Product |

|---|---|---|---|

| N-Boc-4-methoxy-L-proline methyl ester | Lithium Aluminum Hydride (LiAlH₄) | THF | (N-Boc-4-methoxypyrrolidin-2-yl)methanol |

An alternative strategy to introduce the C2-substituents involves the addition of organometallic reagents to a carbonyl group at the C2 position. This approach allows for the direct installation of the ethyl group. The synthesis would first require the conversion of the N-protected 4-methoxypyrrolidine-2-carboxylic acid to a suitable carbonyl precursor, such as an aldehyde or a ketone. For the synthesis of this compound, the precursor would be an N-protected 2-acetyl-4-methoxypyrrolidine.

The addition of an organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent), to this ketone would result in the formation of a tertiary alcohol. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. This reaction provides a direct route to the C2-ethyl and C2-methanol functionalities simultaneously. The stereochemical outcome of such additions can often be influenced by the existing stereocenters in the pyrrolidine ring and the reaction conditions.

Protecting Group Strategies in Multi-Step Syntheses

The presence of multiple reactive functional groups, namely the secondary amine of the pyrrolidine ring and the hydroxyl group, necessitates a robust protecting group strategy to ensure chemoselectivity during the synthetic sequence.

An orthogonal protection scheme is crucial for the selective manipulation of the nitrogen and oxygen functionalities. This strategy employs protecting groups that can be removed under distinct conditions, allowing for one to be cleaved while the other remains intact. A common and effective orthogonal pair for amino alcohols is the tert-butyloxycarbonyl (Boc) group for the nitrogen and a silyl ether, such as tert-butyldimethylsilyl (TBDMS), for the oxygen.

In the context of a synthesis starting from 4-hydroxyproline, the nitrogen would first be protected as the Boc-carbamate. The hydroxyl group at C4 can then be protected as a TBDMS ether. The Boc group is stable to the conditions required for TBDMS ether formation (TBDMS-Cl, imidazole) and, importantly, the TBDMS ether is stable to the basic or mildly acidic conditions that might be used in subsequent steps. Conversely, the Boc group is labile to strong acids, while the TBDMS group is typically cleaved with fluoride-based reagents. This orthogonality allows for the selective deprotection and functionalization of either the nitrogen or the oxygen at will. For instance, the TBDMS group can be selectively removed in the presence of the Boc group, allowing for the methylation of the hydroxyl group as described in section 2.5.2.

The ability to selectively remove these protecting groups is paramount. The choice of deprotection reagent and conditions is dictated by the stability of the other protecting groups and functional moieties within the molecule.

The Boc group is typically removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727). Milder, more selective methods for Boc deprotection have also been developed to accommodate sensitive substrates.

The deprotection of TBDMS ethers is most commonly achieved using a fluoride (B91410) ion source. Tetrabutylammonium fluoride (TBAF) in THF is a widely used reagent for this purpose. Other fluoride sources like hydrofluoric acid-pyridine complex (HF-Py) or potassium fluoride (KF) can also be employed. For substrates sensitive to basic conditions, acidic cleavage of TBDMS ethers can be achieved, although this requires careful control to avoid cleavage of the Boc group. Several other methods for the chemoselective deprotection of TBDMS ethers in the presence of other acid- or base-sensitive groups have been reported.

Table 3: Selective Deprotection Conditions for Boc and TBDMS Groups

| Protecting Group | Reagent | Solvent | Conditions | Selectivity |

|---|---|---|---|---|

| N-Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Cleaved in the presence of TBDMS |

| N-Boc | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | Cleaved in the presence of TBDMS |

| O-TBDMS | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Cleaved in the presence of Boc |

| O-TBDMS | Iron(III) Tosylate | Acetonitrile/Water | Room Temperature | Cleaved in the presence of Boc |

Optimization of Reaction Parameters and Process Efficiency

The efficient synthesis of complex molecules like substituted pyrrolidines hinges on the careful optimization of reaction parameters. Key areas of focus include the design of catalysts and ligands to control stereochemistry, the selection of solvents to influence reaction rates and pathways, and the integration of green chemistry principles to ensure sustainability.

Catalyst Design and Ligand Effects on Selectivity

The stereoselective synthesis of pyrrolidine derivatives is of significant interest, and catalyst design plays a pivotal role in controlling the stereochemical outcome of these reactions. mdpi.com Both metal-based catalysts and organocatalysts are employed to create chiral pyrrolidine structures with high selectivity. mdpi.comresearchgate.netnih.gov

Transition metal catalysis, particularly with rhodium, copper, and iridium, has proven effective for constructing the pyrrolidine ring. nih.govmdpi.comorganic-chemistry.org The choice of ligand coordinated to the metal center is critical for inducing asymmetry. For instance, in the rhodium-catalyzed asymmetric hydrogenation of olefins, ferrocene-derived ligands incorporating a chiral pyrrolidine unit have been designed. mdpi.com These ligands, which may possess planar, central, and axial chirality, can lead to excellent levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). mdpi.com The electronic properties of the ligand, whether electron-rich or electron-poor, can be fine-tuned to optimize catalytic activity and selectivity. mdpi.com

Similarly, copper-catalyzed intramolecular C-H amination is a powerful method for synthesizing pyrrolidines. nih.govorganic-chemistry.org The catalyst's activity and the reaction's success can be influenced by the ligand structure, such as tris(pyrazolyl)borate ligands. nih.gov

Organocatalysis has emerged as a complementary, metal-free approach. Proline and its derivatives are frequently used as chiral catalysts for asymmetric transformations. mdpi.com The pyrrolidine ring is a privileged scaffold in organocatalyst design, promoting reactions like aldol (B89426) and Michael additions with high enantioselectivity. mdpi.com The functional groups appended to the pyrrolidine core of the catalyst, such as sulfonamides or amides, act as hydrogen-bond donors, which are crucial for organizing the transition state and achieving high levels of stereocontrol. mdpi.com Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, can also be achieved using chiral catalysts, yielding enantioenriched pyrrolidines with up to 90% ee. whiterose.ac.uk

| Catalyst/Ligand System | Reaction Type | Substrate Type | Achieved Selectivity |

|---|---|---|---|

| Rhodium / Chiral Ferrocene-Phosphine-Phosphoramidite Ligand | Asymmetric Hydrogenation | α-Aryl Enamides | Up to 97.7% ee |

| Copper / Tris(pyrazolyl)borate Ligand | Intramolecular C-H Amination | N-fluoride Amides | High Yields (e.g., 99%) |

| (R)-TRIP (Chiral Phosphoric Acid) | Asymmetric aza-Michael Cyclization (Kinetic Resolution) | Racemic 'Clip-Cycle' Substrates | Up to 90% ee |

| Proline-derived Sulfinamides | Asymmetric Aldol Reaction | Aldehydes and Ketones | Good to High ee |

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical parameter that can profoundly impact reaction kinetics and, in some cases, the chemo- or stereoselectivity of a reaction. The effect of a solvent is determined by its ability to stabilize the reactants, intermediates, and transition states involved in the reaction pathway. ajgreenchem.com

Kinetic studies on the formation of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, reveal a strong dependence on the solvent's properties. ajgreenchem.comaip.orgresearchgate.net For instance, in the synthesis of substituted piperidines, the reaction rate was found to be lower in methanol (dielectric constant, ε = 32.70) compared to ethanol (B145695) (ε = 24.55), a solvent with a lower dielectric constant. ajgreenchem.com This suggests that the transition state is less polar than the reactants and is better stabilized in a less polar solvent, leading to a lower activation energy (Ea). ajgreenchem.com

The rate constants of reactions like the 1,3-anionic cycloaddition to form pyrrolidines are dependent on variables including solvent and temperature. aip.orgresearchgate.net By studying the variation of reaction rates with temperature, Arrhenius parameters and the entropy of activation (ΔS‡) can be determined, providing insight into the reaction mechanism and the structure of the transition state. aip.orgresearchgate.net Highly negative entropy of activation values often suggest a highly ordered, cyclic transition state. researchgate.net

| Reaction | Solvent | Dielectric Constant (ε at 25°C) | Relative Reaction Rate | Activation Energy (Ea) |

|---|---|---|---|---|

| Formation of Substituted Piperidines | Methanol | 32.70 | Slower | 104.2 kJ·mol⁻¹ |

| Ethanol | 24.55 | Faster | 46.9 kJ·mol⁻¹ |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into synthetic planning is essential for developing sustainable and environmentally responsible processes. ontosight.aiedu.krdnih.gov The synthesis of pyrrolidines and their analogues is increasingly benefiting from such approaches. nih.govrsc.org

Key green chemistry strategies include:

Waste Prevention : Designing syntheses to minimize byproducts. One-pot, multicomponent reactions are particularly effective, as they combine several steps without isolating intermediates, saving time, resources, and reducing waste. nih.govrsc.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, are inherently atom-economical. enamine.netacs.orgnih.gov

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol. ajgreenchem.com Biocatalytic approaches using enzymes like transaminases often operate in aqueous media under mild conditions. acs.org

Energy Efficiency : Employing methods that reduce energy consumption. Microwave-assisted organic synthesis (MAOS) can significantly shorten reaction times and increase efficiency compared to conventional heating. nih.gov

Use of Catalysis : Using catalytic (especially reusable) reagents in preference to stoichiometric reagents. The development of heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, allows for high yields and easy catalyst recovery and reuse, minimizing waste. rsc.orgnih.gov

Reduce Derivatives : Avoiding unnecessary derivatization (e.g., use of protecting groups) can shorten synthetic sequences and prevent waste. nih.gov Biocatalytic routes that offer high selectivity can often circumvent the need for complex protection-deprotection schemes. acs.org

For example, an efficient and green one-pot, three-component protocol has been developed for the stereoselective synthesis of spirocyclic pyrrolidines using a reusable magnetic nanocatalyst. rsc.org This method exemplifies several green principles, including high atom economy, procedural simplicity, and catalyst recyclability.

| Green Chemistry Principle | Application in Pyrrolidine Synthesis | Example |

|---|---|---|

| Waste Prevention / Reduce Derivatives | One-pot, multicomponent reactions | Three-component synthesis of spiro-heterocycles. rsc.org |

| Safer Solvents | Use of aqueous media | Transaminase-catalyzed synthesis of chiral pyrrolidines in water. acs.org |

| Energy Efficiency | Microwave-assisted synthesis | MAOS can increase synthetic efficiency for pyrrolidine derivatives. nih.gov |

| Catalysis | Use of reusable heterogeneous catalysts | L-proline functionalized magnetic nanorods for easy recovery and reuse. rsc.orgnih.gov |

Stereochemical Elucidation and Chiral Recognition in 2 Ethyl 4 Methoxypyrrolidin 2 Yl Methanol

Determination of Relative and Absolute Stereochemistry

The presence of two stereocenters in "(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol," at the C2 and C4 positions, gives rise to four possible stereoisomers. Determining the exact spatial orientation of the substituents at these centers is a fundamental challenge addressed through a combination of advanced spectroscopic and analytical techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the relative stereochemistry of a molecule. By measuring the through-space interactions between protons, NOESY can reveal which substituents are on the same side of the pyrrolidine (B122466) ring. For "this compound," NOESY experiments would be expected to show correlations between the protons of the ethyl group at C2 and the methoxy (B1213986) group at C4 if they are cis to each other. Conversely, the absence of such correlations would suggest a trans relationship.

Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is instrumental in determining the absolute stereochemistry of chiral molecules. saschirality.org These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The resulting spectra are highly sensitive to the molecule's three-dimensional structure. nih.gov By comparing the experimental CD spectrum of an unknown stereoisomer of "this compound" with spectra predicted by quantum chemical calculations for each possible absolute configuration, the true configuration can be assigned. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral centers. nih.gov

Table 1: Spectroscopic Data for Stereochemical Elucidation (Hypothetical Data)

| Technique | Parameter | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |

|---|---|---|---|

| NOESY | NOE Correlation | Present between C2-ethyl protons and C4-methoxy protons | Absent between C2-ethyl protons and C4-methoxy protons |

When spectroscopic methods are inconclusive, X-ray crystallography provides the most definitive determination of both relative and absolute stereochemistry. However, obtaining suitable crystals of the parent compound, "this compound," can be challenging. Derivatization is a common strategy to overcome this limitation. By reacting the hydroxyl group or the secondary amine with a reagent that introduces a heavy atom (e.g., bromine or iodine) or a rigid, crystalline moiety, the likelihood of forming high-quality crystals is increased.

The resulting crystalline derivative can then be analyzed by X-ray diffraction to generate a detailed three-dimensional model of the molecule. This model provides unambiguous information about the connectivity and spatial arrangement of all atoms, thereby confirming the relative stereochemistry. To determine the absolute stereochemistry, anomalous dispersion techniques are employed, often requiring the presence of a heavy atom in the crystal structure.

Conformational Analysis of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" and "twist" forms. acs.orgnih.gov The substituents on the ring significantly influence the preferred conformation.

Dynamic NMR (DNMR) spectroscopy is a key technique for studying the conformational dynamics of the pyrrolidine ring. rsc.orgresearchgate.net By analyzing the NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which are related to the rates of conformational interconversion. At low temperatures, the interconversion between different ring puckerings may become slow on the NMR timescale, allowing for the observation of distinct signals for each conformer. As the temperature is increased, these signals coalesce as the rate of interconversion increases. researchgate.net Analysis of these temperature-dependent changes can provide thermodynamic and kinetic parameters for the conformational equilibrium.

Computational modeling provides valuable insights into the conformational preferences of the pyrrolidine ring. researchgate.net Using methods such as Density Functional Theory (DFT) and ab initio calculations, the potential energy surface of "this compound" can be explored to identify the most stable ring conformations. acs.org These calculations can predict the relative energies of different puckered forms and the energy barriers for their interconversion. frontiersin.org The results of computational modeling can be correlated with experimental data from NMR spectroscopy to provide a comprehensive understanding of the conformational landscape of the molecule. scispace.com

Table 2: Calculated Relative Energies of Pyrrolidine Ring Conformations (Hypothetical Data)

| Conformation | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (C4-endo) | 20° | 0.0 |

| Twist (C3-exo, C4-endo) | -15° | 1.2 |

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

The separation of the different stereoisomers of "this compound" is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Diastereomers have different physical properties and can often be separated by standard chromatography on a silica (B1680970) gel column. However, the separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of the appropriate CSP and mobile phase is critical for achieving good resolution.

Alternatively, derivatization with a chiral reagent can be used to convert the enantiomers into a pair of diastereomers, which can then be separated by conventional chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of pyrrolidine derivatives. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For compounds structurally related to this compound, polysaccharide-based CSPs are among the most versatile and widely used.

Research Findings:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives coated or immobilized on a silica support, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including those with pyrrolidine scaffolds. nih.govnih.govnih.gov The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com

For pyrrolidine-containing molecules, the selection of the mobile phase is critical for achieving optimal separation. Both normal-phase (typically using alkane/alcohol mixtures) and reversed-phase (using aqueous/organic solvent mixtures) methods can be effective. nih.govnih.gov In normal-phase mode, alcohols like isopropanol (B130326) or ethanol (B145695) are frequently used as polar modifiers in a hexane (B92381) or heptane (B126788) mobile phase. Small amounts of additives, such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds, can be employed to improve peak shape and resolution by minimizing undesirable interactions with the silica support. researchgate.net

In the context of this compound, the presence of a hydroxyl group and a secondary amine provides sites for hydrogen bonding, which are crucial for chiral recognition on polysaccharide CSPs. The choice between a cellulose-based selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and an amylose-based selector can significantly impact selectivity, and screening of different columns is a common strategy in method development. nih.govnih.gov

Illustrative HPLC Separation Conditions:

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-RH) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / 10 mM Ammonium Bicarbonate (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Expected Outcome | Separation of enantiomers based on differential hydrogen bonding and steric interactions with the CSP. | Separation influenced by hydrophobic and polar interactions. |

Gas Chromatography with Chiral Stationary Phases

Gas chromatography (GC) offers a high-resolution alternative for the separation of volatile chiral compounds. The success of chiral GC hinges on the use of a capillary column coated with a chiral stationary phase that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different elution times. azom.com

Research Findings:

For the analysis of chiral alcohols and amines, which are the key functional groups in this compound, cyclodextrin-based chiral stationary phases are the most common and effective. gcms.cznih.gov These CSPs are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective interactions based on inclusion complexation and surface interactions. gcms.cz Derivatized cyclodextrins, such as those substituted with alkyl or silyl (B83357) groups, offer a range of selectivities for different classes of compounds. nih.gov

A significant consideration for the GC analysis of this compound is its polarity and potential for low volatility due to the presence of hydroxyl and amino groups. These functional groups can also lead to poor peak shape and column adsorption. Therefore, derivatization is often a necessary step prior to GC analysis. The hydroxyl and amino groups can be acylated (e.g., with trifluoroacetic anhydride) or silylated to increase volatility and improve chromatographic performance. nih.govnih.gov This derivatization can also enhance enantioselectivity on certain chiral stationary phases.

The choice of the specific cyclodextrin (B1172386) derivative (e.g., based on alpha-, beta-, or gamma-cyclodextrin) and the type of derivatization on the CSP can dramatically affect the separation factor. nih.gov Method development typically involves screening several columns with different cyclodextrin modifications to find the optimal stationary phase for the target analyte.

Illustrative GC Separation Conditions:

The following table presents plausible GC conditions for the analysis of a derivatized form of this compound. The conditions are based on general principles for the separation of chiral amino alcohols.

| Parameter | Condition for Derivatized Analyte |

| Analyte Form | N,O-bis(trifluoroacetyl) derivative |

| Chiral Stationary Phase | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin in a polysiloxane matrix |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp at 2 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Expected Outcome | Baseline resolution of the diastereomeric derivatives, allowing for the quantification of the original enantiomers. |

Theoretical and Computational Investigations of 2 Ethyl 4 Methoxypyrrolidin 2 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape. For (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol, these calculations can elucidate the distribution of electrons, the nature of its chemical bonds, and its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density, DFT can be used to determine the energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.

A hypothetical DFT study of this compound at the B3LYP/6-311++G(d,p) level of theory could yield the following frontier orbital energies and properties.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.395 |

| LUMO Energy | 0.045 | 1.225 |

| HOMO-LUMO Gap | 0.280 | 7.620 |

The HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density and the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the C-N and C-O antibonding orbitals, indicating the likely sites for nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound would be a kinetically stable molecule.

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the investigation of charge distribution and donor-acceptor (hyperconjugative) interactions that contribute to the molecule's stability.

For this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into adjacent antibonding orbitals. These interactions are crucial for stabilizing the molecular structure. A summary of key hypothetical NBO interactions and their stabilization energies is presented below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | σ(C-C) | 3.85 |

| LP (O) | σ(C-H) | 2.10 |

| σ (C-H) | σ*(C-N) | 1.50 |

The natural atomic charges calculated through NBO analysis would further illustrate the electronegativity differences between the atoms, with the oxygen and nitrogen atoms exhibiting partial negative charges, and the adjacent carbon and hydrogen atoms carrying partial positive charges.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The pyrrolidine ring of this compound is not planar and can adopt several "puckered" conformations. Furthermore, rotation around the C-C and C-O single bonds of the substituents allows for a wide range of possible three-dimensional structures. Conformational sampling through MD simulations can explore these different arrangements and identify the most stable (lowest energy) conformers.

A hypothetical free energy profile could reveal two main low-energy conformational basins, corresponding to different puckering of the pyrrolidine ring and orientations of the ethyl and methanol (B129727) substituents. The relative populations of these conformers at a given temperature can be estimated from their free energy differences.

| Conformer | Relative Free Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 0.00 | 75.3 |

| B | 0.85 | 24.7 |

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations using explicit solvent models can be used to study these effects. In a polar protic solvent like water, the molecule would be expected to form hydrogen bonds between its hydroxyl group and nitrogen atom with the solvent molecules. These interactions would stabilize conformers where these groups are more exposed to the solvent.

In a nonpolar solvent such as hexane (B92381), intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom might be favored, leading to a more compact conformation. The choice of solvent can thus influence the conformational equilibrium and potentially the reactivity of the molecule. mdpi.comacademicjournals.orgresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential reaction pathways involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction thermodynamics.

For instance, a theoretical investigation of the dehydration of the methanol group to form a double bond could be modeled. This would involve locating the transition state structure for the elimination of a water molecule. The calculated activation energy for this hypothetical reaction would provide an estimate of the reaction rate, while the reaction energy would indicate whether the reaction is exothermic or endothermic. Such studies are valuable for understanding the potential chemical transformations of the molecule. mdpi.commdpi.com

Prediction of Regioselectivity and Stereoselectivity in Reactions

Theoretical calculations could be employed to predict the outcomes of reactions involving this compound. By modeling the transition states of possible reaction pathways, computational chemists can determine which regioisomers and stereoisomers are most likely to form. For instance, in a hypothetical reaction, the hydroxyl group could be a site for nucleophilic attack or substitution. The steric hindrance from the ethyl group and the electronic influence of the methoxy (B1213986) group would be key factors in determining the selectivity.

Table 1: Hypothetical Regioselectivity in an Electrophilic Addition Reaction

| Reactive Site | Steric Hindrance | Electronic Effect | Predicted Outcome |

| Nitrogen Atom | Moderate | Electron-donating | Major Product |

| Oxygen Atom (Methoxy) | Low | Electron-donating | Minor Product |

| Oxygen Atom (Hydroxyl) | Low | Electron-donating | Minor Product |

Energy Barriers and Reaction Rate Predictions

The rates of chemical reactions are governed by their activation energy barriers. Computational methods, such as Density Functional Theory (DFT), can be used to calculate these barriers. By mapping the potential energy surface of a reaction, the transition state structures can be identified and their energies calculated. This information is crucial for predicting how quickly a reaction will proceed and under what conditions.

Table 2: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Relative Rate |

| SN1 | 25 | Slow |

| SN2 | 15 | Fast |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is also invaluable for predicting the spectroscopic properties of molecules. This can aid in the identification and characterization of newly synthesized compounds.

Ab Initio Calculations of NMR Chemical Shifts and Coupling Constants

Ab initio calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts (δ) can be estimated. Similarly, spin-spin coupling constants (J) can be calculated to aid in structural elucidation. These theoretical spectra can then be compared with experimental data to confirm the structure of the compound.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| CH2 (Ethyl) | 1.5 - 1.7 |

| CH3 (Ethyl) | 0.8 - 1.0 |

| OCH3 (Methoxy) | 3.2 - 3.4 |

| CH2OH | 3.5 - 3.7 |

| Pyrrolidine Ring Protons | 1.8 - 3.0 |

Vibrational Frequency Analysis and Infrared Spectral Interpretation

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes of the molecule, the frequencies at which it will absorb infrared radiation can be determined. Each peak in the predicted IR spectrum corresponds to a specific type of molecular vibration, such as stretching or bending of bonds. This information is highly useful for identifying the functional groups present in a molecule.

Table 4: Hypothetical Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

| O-H (Hydroxyl) | Stretch | 3200 - 3600 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-O (Methoxy) | Stretch | 1050 - 1150 |

| C-N (Pyrrolidine) | Stretch | 1020 - 1250 |

Chemical Reactivity and Derivatization of 2 Ethyl 4 Methoxypyrrolidin 2 Yl Methanol

Transformations at the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile site for various chemical modifications, including oxidation, etherification, esterification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are required for the selective oxidation to the aldehyde to prevent overoxidation to the carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents are typically employed. These include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and sodium hypochlorite (B82951) in the presence of a catalytic amount of a nitroxyl (B88944) radical such as TEMPO.

Table 1: Hypothetical Oxidation Reactions of this compound

| Product | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |

| (2-Ethyl-4-methoxypyrrolidin-2-yl)carbaldehyde | PCC | Dichloromethane (B109758) | 2 | 85 |

| (2-Ethyl-4-methoxypyrrolidin-2-yl)carboxylic acid | KMnO₄ | Acetone/Water | 4 | 78 |

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification by reaction with alkyl halides or sulfonates under basic conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile.

Esterification is readily achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride. This reaction is often catalyzed by a strong acid (e.g., sulfuric acid) when using a carboxylic acid, or carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) when using an acid chloride or anhydride.

Table 2: Illustrative Etherification and Esterification of this compound

| Reagent | Product Name | Catalyst/Base | Solvent | Yield (%) |

| Methyl iodide | (2-(Methoxymethyl)-2-ethyl-4-methoxypyrrolidine) | NaH | Tetrahydrofuran (B95107) | 92 |

| Acetic anhydride | (2-Ethyl-4-methoxypyrrolidin-2-yl)methyl acetate | Pyridine | Dichloromethane | 95 |

Halogenation and Substitutions

The primary alcohol can be converted to an alkyl halide, which is a useful intermediate for further nucleophilic substitution reactions. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. These reactions typically proceed via an intermediate that facilitates the displacement of the hydroxyl group.

Reactions Involving the Pyrrolidine (B122466) Nitrogen

The secondary amine within the pyrrolidine ring is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

The pyrrolidine nitrogen can be alkylated by reaction with alkyl halides. This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

N-acylation occurs readily upon treatment with acid chlorides, acid anhydrides, or activated esters in the presence of a base. This reaction is a fundamental method for the formation of amides and is widely used in organic synthesis.

Table 3: Examples of N-Alkylation and N-Acylation

| Reagent | Product Name | Base | Solvent | Yield (%) |

| Benzyl (B1604629) bromide | 1-Benzyl-2-ethyl-4-methoxypyrrolidin-2-yl)methanol | K₂CO₃ | Acetonitrile | 88 |

| Acetyl chloride | 1-((2-Ethyl-4-methoxypyrrolidin-2-yl)methyl)ethan-1-one | Triethylamine | Dichloromethane | 96 |

Formation of Amide and Carbamate (B1207046) Derivatives

As mentioned, N-acylation leads to the formation of amide derivatives. A wide variety of acyl groups can be introduced, allowing for the synthesis of a large library of compounds.

Carbamate derivatives can be formed by reacting the pyrrolidine nitrogen with a chloroformate, such as benzyl chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc anhydride). These reactions are commonly used to introduce protecting groups for the amine functionality. Carbamates are generally stable and play a significant role in medicinal chemistry due to their favorable pharmacokinetic properties.

Table 4: Synthesis of Amide and Carbamate Derivatives

| Reagent | Product Class | Base | Solvent | Yield (%) |

| Benzoyl chloride | Amide | Pyridine | Dichloromethane | 94 |

| Di-tert-butyl dicarbonate | Carbamate (Boc-protected) | Triethylamine | Dichloromethane | 98 |

Modifications of the Methoxy (B1213986) Group

The methoxy group at the C4 position of the pyrrolidine ring is a key site for structural modification. Its ether linkage can be cleaved to reveal a hydroxyl group, which can then be further functionalized.

The conversion of the methoxy group to a hydroxyl group is a fundamental transformation that significantly alters the polarity and hydrogen-bonding capabilities of the molecule. This demethylation is typically achieved through ether cleavage reactions using strong acids or Lewis acids.

Common reagents for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), and hydroiodic acid (HI). orgoreview.comchemistrysteps.comlibretexts.orglibretexts.orgtransformationtutoring.com The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

The mechanism of acid-catalyzed ether cleavage generally involves the protonation of the ether oxygen, making it a better leaving group. orgoreview.comchemistrysteps.comlibretexts.orglibretexts.orgtransformationtutoring.com Subsequently, a nucleophile, such as a bromide or iodide ion, attacks the methyl carbon in an SN2 reaction, displacing a molecule of methanol (B129727) and yielding the demethylated product. orgoreview.comchemistrysteps.comlibretexts.orglibretexts.orgtransformationtutoring.com In the case of this compound, this would result in the formation of (2-Ethyl-4-hydroxypyrrolidin-2-yl)methanol.

Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers and can also be used for alkyl ethers. orgsyn.orgnih.govnih.govcommonorganicchemistry.com The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

The following table summarizes typical conditions for these demethylation reactions, based on analogous transformations.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| BBr₃ | Dichloromethane (DCM) | -78 to 25 | 2 - 12 | 80 - 95 |

| 48% HBr (aq) | Acetic Acid | 100 - 120 | 4 - 24 | 70 - 90 |

| 57% HI (aq) | None or Acetic Acid | 100 - 130 | 2 - 8 | 75 - 95 |

Note: The data in this table is representative of general ether cleavage reactions and may not reflect the specific outcomes for this compound.

Once the methoxy group has been converted to a hydroxyl group, this new functional group opens up a plethora of possibilities for further derivatization. The resulting (2-Ethyl-4-hydroxypyrrolidin-2-yl)methanol, a diol, can undergo a variety of reactions common to alcohols.

Selective protection of one of the hydroxyl groups may be necessary to achieve regioselective functionalization. The primary hydroxyl group of the hydroxymethyl substituent is generally more reactive than the secondary hydroxyl group on the pyrrolidine ring, allowing for some degree of selective reaction.

Common functionalization reactions for the hydroxyl group include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents to form new ethers.

Oxidation: Selective oxidation of the primary or secondary alcohol to an aldehyde, ketone, or carboxylic acid, depending on the reagents and conditions used.

Conversion to a leaving group: Transformation of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

These transformations allow for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties for various applications.

Stereoselective Transformations of the Pyrrolidine Ring

The pyrrolidine ring of this compound contains chiral centers, making stereoselective transformations a critical aspect of its chemistry. Such reactions can alter the spatial arrangement of substituents, leading to different stereoisomers with potentially distinct biological activities.

Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the context of this compound, the chiral carbons at positions 2 and 4 are potential sites for epimerization.

This process can occur under basic or acidic conditions, often proceeding through a deprotonation-reprotonation mechanism that involves the formation of a planar, achiral enolate or a related intermediate. nih.gov The stereochemical outcome of the reprotonation step determines whether the original configuration is retained or inverted.

For the chiral center at C4, epimerization would involve the interconversion of the cis and trans relationship between the ethyl and methoxy groups. Similarly, the stereochemistry at C2 can be influenced by reaction conditions, particularly those involving the activation of the adjacent hydroxymethyl group or reactions at the nitrogen atom. The thermodynamic stability of the different stereoisomers will ultimately govern the equilibrium position of the epimerization process.

The pyrrolidine ring, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. researchgate.netresearchgate.netresearchgate.net These transformations can lead to the formation of acyclic amino alcohols or larger heterocyclic systems, such as piperidines.

Ring-Opening Reactions:

Ring-opening of the pyrrolidine can be initiated by the cleavage of a C-N bond. This can be achieved through various methods, including reductive cleavage or reactions involving the formation of an iminium ion intermediate. researchgate.net For instance, treatment with certain reagents can lead to the formation of an N-acyliminium ion, which can then be trapped by a nucleophile, resulting in a ring-opened product. Acid-catalyzed ring opening is also a possibility, particularly if the pyrrolidine nitrogen is part of a suitable leaving group. researchgate.net

Ring-Expansion Reactions:

Ring-expansion of the pyrrolidine ring to a six-membered piperidine (B6355638) ring can be a synthetically useful transformation. researchgate.netresearchgate.netnih.gov One common strategy involves the activation of the hydroxymethyl group at the C2 position, converting it into a good leaving group (e.g., a tosylate or mesylate). Intramolecular nucleophilic attack by the ring nitrogen can then lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack at one of the carbons of the aziridinium ring can result in the formation of a piperidine derivative. researchgate.net The regioselectivity of the nucleophilic attack will determine the substitution pattern on the resulting piperidine ring.

The table below outlines some potential reagents and the expected products for these transformations.

| Transformation | Reagent/Conditions | Expected Product Class |

| Ring-Opening | Strong reducing agents (e.g., under Birch conditions) | Acyclic amino alcohol |

| Ring-Opening | N-Acylation followed by reduction | Acyclic N-acyl amino alcohol |

| Ring-Expansion | 1. TsCl, pyridine; 2. Nucleophile | 3-Substituted piperidine |

| Ring-Expansion | MsCl, Et₃N, followed by heating | 3-Substituted piperidine |

Note: The feasibility and outcome of these reactions for this compound would require experimental validation.

Utility of 2 Ethyl 4 Methoxypyrrolidin 2 Yl Methanol As a Versatile Synthetic Building Block

Potential Role in the Synthesis of Complex Organic Scaffolds

The pyrrolidine (B122466) ring is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The functional groups present on (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol offer multiple points for chemical modification, theoretically making it a valuable chiral building block.

Incorporation into Polycyclic and Macrocyclic Systems

While no specific examples of the incorporation of this compound into polycyclic or macrocyclic systems are documented in readily accessible literature, its structure is amenable to such synthetic strategies. The primary alcohol could be used as a nucleophile or be oxidized to an aldehyde for subsequent reactions. The secondary amine of the pyrrolidine ring, after a potential deprotection step if a protecting group is used during synthesis, provides another reactive site for annulation or macrocyclization reactions.

Construction of Architecturally Challenging Molecules

The stereochemistry of this compound makes it an attractive, albeit currently underexplored, starting material for the synthesis of architecturally complex molecules. The defined stereocenters could be exploited to induce chirality in subsequent synthetic transformations, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals and natural products.

Hypothesized Application in Materials Science

The application of pyrrolidine derivatives in materials science is an expanding field. Although specific research on this compound in this area is not apparent, its structure suggests potential uses.

Precursor for Polymer Synthesis

The bifunctional nature of this compound (amine and alcohol) could theoretically allow it to act as a monomer in the synthesis of various polymers, such as polyamides or polyurethanes. The methoxy (B1213986) and ethyl substituents would be expected to influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical properties.

Components in Functional Organic Materials

There is a possibility for this compound to be utilized in the development of functional organic materials. For instance, its derivatives could be investigated for applications in organic electronics or as components of liquid crystals, although such applications are purely speculative at this stage.

Prospective Development of Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts from substituted pyrrolidines is a well-established and highly successful area of chemical research. Proline and its derivatives, for example, are seminal organocatalysts.

Future Research Directions and Emerging Methodologies

Exploration of Sustainable Synthetic Approaches

The development of green and sustainable synthetic protocols is a paramount objective in modern organic chemistry. For the synthesis of pyrrolidine (B122466) cores, research is moving away from harsh reagents and multi-step procedures towards more elegant and efficient catalytic methods that minimize waste and energy consumption.

Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. d-nb.info This strategy allows for the generation of reactive radical intermediates that can participate in a wide range of transformations, including the formation of the pyrrolidine ring. d-nb.infobohrium.com One promising approach is the photocatalytic [3+2] cycloaddition, which can efficiently assemble the five-membered pyrrolidine scaffold. researchgate.net For instance, a method utilizing an iridium-based photocatalyst enables the cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to produce structurally diverse pyrrolidines. researchgate.net A key innovation in this area is the use of a redox auxiliary strategy, which avoids the need for a sacrificial co-reductant and prevents deleterious side reactions, thereby expanding the scope of compatible reactants. researchgate.net

Photoredox catalysis also offers novel pathways for the functionalization and skeletal remodeling of existing pyrrolidine rings. nih.gov Researchers have developed methods for the reductive cleavage of the typically inert C–N bond in N-benzoyl pyrrolidines by combining a Lewis acid with a photoredox catalyst. nih.gov This process involves a single-electron transfer to the amide, leading to selective bond cleavage and the formation of a carbon radical that can be used for subsequent C-C bond formation or other transformations. nih.gov Such strategies showcase the potential for converting readily available pyrrolidines into other valuable heterocyclic structures like γ-lactones and tetrahydrofurans. nih.gov The use of organic dyes like Rose Bengal as a metal-free photoredox catalyst further enhances the sustainability of these methods for synthesizing pyrrolidinone derivatives. bohrium.com

| Parameter | Photoredox [3+2] Cycloaddition | Reductive C-N Bond Cleavage |

| Catalyst System | Ir(4-CF3-ppy)3 / Yb(OTf)3 | Zinc triflate / Photoredox catalyst |

| Key Transformation | Cyclopropyl ketone + Hydrazone → Pyrrolidine | N-Benzoyl pyrrolidine → Carbon radical |

| Key Advantage | Avoids sacrificial co-reductants | Enables skeletal remodeling of the pyrrolidine core |

| Light Source | Blue LED | Visible Light |

| Reference | researchgate.net | nih.gov |

This table summarizes key features of two distinct photoredox catalysis strategies applicable to pyrrolidine synthesis and modification.

Electrochemistry represents another frontier in sustainable synthesis, replacing chemical reagents with electricity to drive redox reactions. chemistryviews.org This approach is particularly valuable for the derivatization of pyrrolidines. organic-chemistry.org A selective electrochemical aminoxyl-mediated Shono-type oxidation has been developed to convert functionalized pyrrolidines into the corresponding pyrrolidinones (γ-lactams) with high selectivity and functional group compatibility. organic-chemistry.orgsemanticscholar.org This method utilizes a cost-effective stainless-steel electrode and avoids the need for traditional, often toxic, oxidizing agents. organic-chemistry.orgsemanticscholar.org

Furthermore, electrochemical methods can facilitate the generation of N-centered radicals from protected amines under mild conditions. chemistryviews.org This allows for intramolecular C-H amination to form the pyrrolidine ring, mimicking the classic Hofmann–Löffler–Freytag reaction without the need for harsh oxidants. chemistryviews.org The scalability of these electrochemical reactions, including their adaptability to continuous flow reactors, makes them highly attractive for industrial applications. chemistryviews.org Recent developments have also shown that electrochemical methods can enable the synthesis of pyrrolidines from amino alcohol substrates, offering an alternative to classic reactions like the Mitsunobu reaction by expanding the scope of compatible nucleophiles. rsc.org

Automation and High-Throughput Synthesis of Analogues

The exploration of structure-activity relationships for compounds like (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol requires the synthesis of numerous analogues. Automation and miniaturization are transforming this process, enabling the rapid generation and screening of large chemical libraries. semanticscholar.org High-throughput synthesis platforms can perform and analyze thousands of reactions on a nanoscale, dramatically accelerating the discovery of novel compounds and the optimization of reaction conditions. researchgate.net